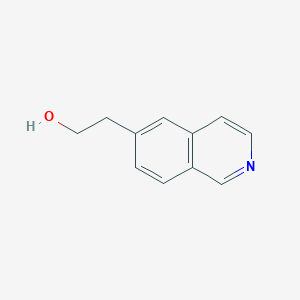
Benzoylisogomisin O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Benzoylisogomisin O can be synthesized through various methods. One common approach involves the extraction from Schisandra chinensis using methanol and subsequent purification using high-performance liquid chromatography (HPLC) . Industrial production methods often involve large-scale extraction and purification processes to obtain the compound in sufficient quantities for research and application .
Chemical Reactions Analysis
Benzoylisogomisin O undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Various nucleophiles can substitute functional groups in this compound under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs .
Scientific Research Applications
Benzoylisogomisin O has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of lignans and their derivatives.
Biology: The compound’s enzyme inhibitory properties make it a valuable tool in studying enzyme functions and interactions.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Benzoylisogomisin O exerts its effects primarily through the inhibition of enzymes such as 15-lipoxygenase (15-LOX), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2) . These enzymes are involved in the inflammatory pathway, and their inhibition leads to reduced inflammation . The compound interacts with the active sites of these enzymes, blocking their activity and thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
- Benzoylgomisin O
- Schisandrin B
- Deoxyschisandrin
Properties
CAS No. |
83864-71-5 |
|---|---|
Molecular Formula |
C30H32O8 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
[(9S,10S,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate |
InChI |
InChI=1S/C30H32O8/c1-16-12-19-13-21(32-3)26(33-4)28(34-5)23(19)24-20(14-22-27(29(24)35-6)37-15-36-22)25(17(16)2)38-30(31)18-10-8-7-9-11-18/h7-11,13-14,16-17,25H,12,15H2,1-6H3/t16-,17-,25+/m0/s1 |
InChI Key |
DKIOHPQGBJCENG-XOWTYJCDSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@H]1C)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


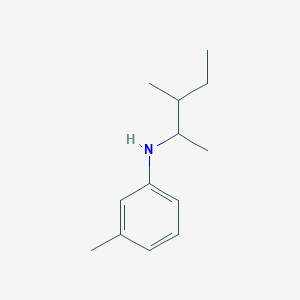
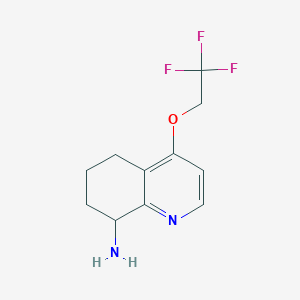
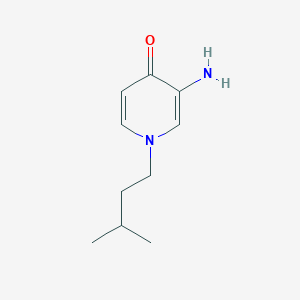
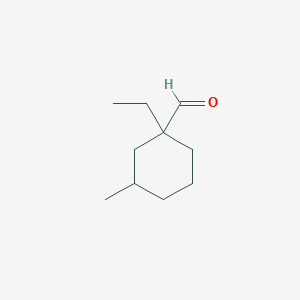
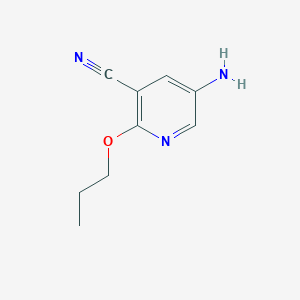
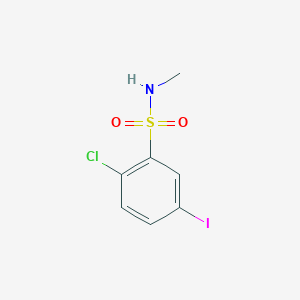

![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15273416.png)
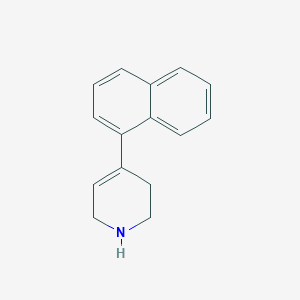


![N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)
